molecular formula C9H7BrOS B1282877 (6-Bromo-1-benzothiophen-2-yl)methanol CAS No. 374933-76-3

(6-Bromo-1-benzothiophen-2-yl)methanol

Cat. No.: B1282877
CAS No.: 374933-76-3
M. Wt: 243.12 g/mol
InChI Key: YGEBIGMLMWYGHE-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes for (6-Bromo-1-benzothiophen-2-yl)methanol typically involve the bromination of 1-benzothiophene followed by a reaction with formaldehyde. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

(6-Bromo-1-benzothiophen-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form (6-Bromo-1-benzothiophen-2-yl)methanone.

    Reduction: Reduction reactions can convert it into (6-Bromo-1-benzothiophen-2-yl)methane.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Scientific Research Applications

(6-Bromo-1-benzothiophen-2-yl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action for (6-Bromo-1-benzothiophen-2-yl)methanol is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxyl functional groups. These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects .

Properties

IUPAC Name

(6-bromo-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEBIGMLMWYGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544018
Record name (6-Bromo-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374933-76-3
Record name (6-Bromo-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A −78° C. solution of 6-bromo-benzo[b]thiophene-2-carboxylic acid ethyl ester (5.75 g; 20.2 mmol) in THF (200 mL) is treated with diisobutylaluminum hydride (50.4 mL; 1.0 M) dropwise. The mixture is stirred at 0° C. for 10 minutes and quenched with HCl (1 M, 50 mL). The mixture is extracted with EtOAc (150 mL). The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified via flash chromatography eluting with 25% EtOAc/Hexanes. The appropriate fractions are combined and concentrated under reduced pressure to afford the title compound (2.92 g, 60%). 1H NMR (400 MHz, CDCl3): δ 7.95 (s, 1H), 7.68 (d, 1H), 7.42 (d, 1H), 7.18 (s, 1H), 4.90 (s, 2H).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
50.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
60%

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